Dimoxamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimoxamine Hydrochloride is a chemical compound with the molecular formula C13H21NO2.ClH and a molecular weight of 259.772. It is also known by its systematic name, Benzeneethanamine, alpha-ethyl-2,5-dimethoxy-4-methyl-, hydrochloride ®- . This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimoxamine Hydrochloride can be synthesized through the reaction of acetophenone, dimethylamine hydrochloride, and paraformaldehyde. The reaction mixture is refluxed on a steam bath for 2 hours, followed by filtration and crystallization . The product is then purified by recrystallization from ethanol and acetone.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, reaction time, and purification steps to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimoxamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Dimoxamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in biochemical assays and as a tool for studying biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Dimoxamine Hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2C-D (2,5-Dimethoxy-4-methylphenethylamine)
- DOM (2,5-Dimethoxy-4-methylamphetamine)
- Ariadne (4C-D, 4C-DOM, alpha-Et-2C-D, BL-3912)
Properties
CAS No. |
52663-86-2 |
---|---|
Molecular Formula |
C13H22ClNO2 |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
(2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4;/h6,8,11H,5,7,14H2,1-4H3;1H/t11-;/m1./s1 |
InChI Key |
HQMDHDKBZGKPGS-RFVHGSKJSA-N |
Isomeric SMILES |
CC[C@H](CC1=C(C=C(C(=C1)OC)C)OC)N.Cl |
SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl |
Canonical SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl |
Synonyms |
1-(4-methyl)-2,5-dimethoxyphenyl-2-aminobutane 2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane BL 3912A BL-3912A dimoxamine dimoxamine hydrochloride dimoxamine hydrochloride, (+-)-isomer dimoxamine hydrochloride, (R)-isomer dimoxamine hydrochloride, (S)-isomer dimoxamine, (+-)-isomer dimoxamine, (S)-isomer MDPA-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.